N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}-1H-indole-3-carboxamide
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Overview
Description
N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}-1H-indole-3-carboxamide is a complex organic compound that features a unique combination of functional groups, including a tetrahydropyran ring, a pyrazole ring, and an indole carboxamide
Mechanism of Action
Target of Action
The compound contains an indole moiety, which is a common structure in many biologically active molecules . Indole derivatives have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . .
Mode of Action
The mode of action of a compound is determined by its interaction with its biological targets. Given the diversity of biological activities associated with indole derivatives, the mode of action of “N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}-1H-indole-3-carboxamide” could be quite diverse and would depend on its specific targets .
Biochemical Pathways
Without specific information on the targets of “this compound”, it’s difficult to predict the exact biochemical pathways it might affect. Given the wide range of biological activities associated with indole derivatives, it’s likely that this compound could interact with multiple pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}-1H-indole-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Tetrahydropyran Ring: The tetrahydropyran ring can be synthesized via hydrogenation of dihydropyran using a catalyst such as Raney nickel.
Synthesis of the Pyrazole Ring: The pyrazole ring can be formed through a cyclization reaction involving hydrazine and a 1,3-dicarbonyl compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}-1H-indole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrazole or indole rings using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of alkylated or acylated derivatives.
Scientific Research Applications
N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}-1H-indole-3-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Materials Science:
Comparison with Similar Compounds
Similar Compounds
- 2-[(2,4-dichlorophenyl)amino]-N-[(tetrahydro-2H-pyran-4-yl)methyl]-4-(trifluoromethyl)-5-pyrimidinecarboxamide
- N-Benzyl-N-(tetrahydro-2H-pyran-4-yl)pyrrolidin-3-amines
Uniqueness
N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}-1H-indole-3-carboxamide is unique due to its combination of a tetrahydropyran ring, a pyrazole ring, and an indole carboxamide. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Biological Activity
N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}-1H-indole-3-carboxamide is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure comprising an indole moiety linked to a pyrazole and an oxan group. The presence of these heterocycles suggests potential interactions with various biological targets.
Biological Activity Overview
Research indicates that compounds with similar structures exhibit diverse biological activities, including antibacterial, anticancer, and enzyme inhibition properties. The following sections detail specific activities associated with this compound.
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of compounds containing the pyrazole moiety. For instance, derivatives targeting the MurA enzyme, crucial for bacterial cell wall synthesis, have shown significant inhibitory effects.
Table 1: Antibacterial Activity of Related Compounds
Compound | Target Enzyme | IC50 (µM) | Activity |
---|---|---|---|
Compound A | MurA | 2.14 | Strong |
Compound B | MurA | 0.63 | Very Strong |
This compound | MurA | TBD | TBD |
Note: TBD = To Be Determined based on ongoing studies.
Anticancer Properties
Compounds similar to this compound have been investigated for their anticancer potential. The indole structure is known for its ability to interact with various receptors involved in cancer progression.
Case Study: Indole Derivatives in Cancer Therapy
In a study investigating indole derivatives, several compounds were found to inhibit tumor growth in vitro and in vivo models. The mechanisms included apoptosis induction and cell cycle arrest.
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has been explored, particularly against acetylcholinesterase (AChE) and urease. These enzymes are significant targets in treating conditions like Alzheimer's disease and certain infections.
Table 2: Enzyme Inhibition Data
Compound | Enzyme | IC50 (µM) | Inhibition Type |
---|---|---|---|
Compound C | AChE | 5.67 | Competitive |
Compound D | Urease | 1.21 | Non-competitive |
This compound | TBD | TBD |
Molecular Docking Studies
Molecular docking studies have been employed to predict the binding affinity of this compound to various biological targets. These studies suggest that the compound may effectively bind to active sites of target enzymes due to its structural features.
Key Findings from Docking Studies:
- Binding Affinity : High binding affinity observed with MurA enzyme.
- Interactions : Hydrogen bonding and hydrophobic interactions play a crucial role in binding stability.
Properties
IUPAC Name |
N-[1-(oxan-4-ylmethyl)pyrazol-4-yl]-1H-indole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O2/c23-18(16-10-19-17-4-2-1-3-15(16)17)21-14-9-20-22(12-14)11-13-5-7-24-8-6-13/h1-4,9-10,12-13,19H,5-8,11H2,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMPFOSUTOBOPPT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1CN2C=C(C=N2)NC(=O)C3=CNC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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